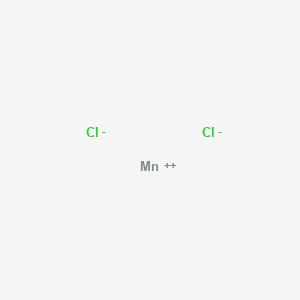

Manganese (II) chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manganese (II) chloride is a chemical compound that has the formula MnCl2. It is a pale pink or rose-colored solid that is soluble in water. Manganese (II) chloride is an important reagent in organic synthesis, and it has several applications in scientific research.

Scientific Research Applications

Solvent Extraction

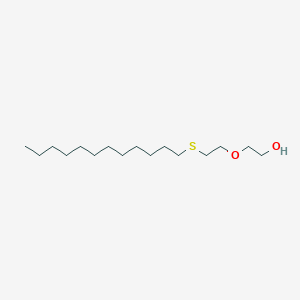

- Manganese (II) chloride is effective in solvent extraction processes. The synergistic solvent extraction of manganese(II) from chloride solutions using a mixture of Cyanex 272 and Cyanex 301 dissolved in kerosene demonstrates significant synergistic effects, enhancing the separation of Mn(II) from other metals (Batchu, Sonu, & Lee, 2013).

Ion-Selective Electrodes

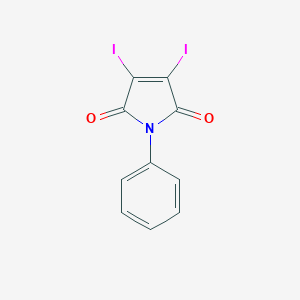

- Manganese (II) chloride plays a crucial role in the construction of ion-selective electrodes for measuring manganese(II)-ion activity. These electrodes use heterogeneous membranes and manganese chloride solution as an internal reference, demonstrating rapid and selective responses in various conditions (Motonaka, Nishioka, Ikeda, & Tanaka, 1986).

Spectrophotometric Measurements

- The stability of Mn(II) chloride species has been examined using spectrophotometry at high temperatures, revealing insights into the formation constants of manganese(II) chloride complexes and their stability across a range of temperatures (Suleimenov & Seward, 2000).

Photosystem II Studies

- Manganese (II) chloride influences the paramagnetic coupling of manganese in photosystem II. Studies indicate its critical role in maintaining paramagnetic coupling and the effect of chloride concentration on these processes in photosynthetic organisms (Mavankal, McCain, & Bricker, 1986).

Optoelectronic Applications

- Manganese (II) chloride-based phosphorescent materials are emerging as promising candidates for various applications, including organic electroluminescence, information recording, and temperature sensors due to their high efficiency, structural diversity, and rich physical properties (Tao, Liu, & Wong, 2020).

Catalysis

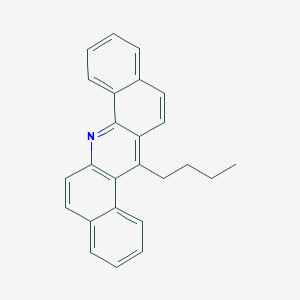

- Manganese (II) chloride is used as a catalyst in various chemical reactions, such as the manganese-catalyzed coupling of alkyl electrophiles and the borylation of unactivated alkyl chlorides, demonstrating its versatility and efficiency in organic synthesis (Atack & Cook, 2016).

Bioimaging

- Research into manganese ion bonded nitrogen-doped graphene quantum dots (Mn(II)-NGQDs) has shown that Mn(II)-NGQDs have enhanced photoluminescence properties and are useful for fluorescence live cell imaging and detecting Hg2+ ions (Yang, Qin, Chen, Liao, Qin, & Zhang, 2018).

properties

CAS RN |

11132-78-8 |

|---|---|

Product Name |

Manganese (II) chloride |

Molecular Formula |

MnCl2 Cl2Mn |

Molecular Weight |

125.84 g/mol |

IUPAC Name |

manganese(2+);dichloride |

InChI |

InChI=1S/2ClH.Mn/h2*1H;/q;;+2/p-2 |

InChI Key |

GLFNIEUTAYBVOC-UHFFFAOYSA-L |

SMILES |

[Cl-].[Cl-].[Mn+2] |

Canonical SMILES |

[Cl-].[Cl-].[Mn+2] |

boiling_point |

1190 °C |

Color/Form |

Pink trigonal crystals |

density |

2.977 @ 25 °C/4 °C |

melting_point |

650 °C |

Other CAS RN |

7773-01-5 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

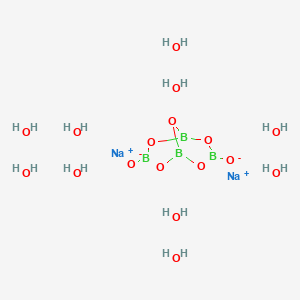

13446-34-9 (tetrahydrate) 20603-88-7 (dihydrate) |

solubility |

Soluble in pyridine, ethanol; insoluble in ether. 72.3 G/100 ML WATER @ 25 °C 123.8 G/100 ML WATER @ 100 °C |

synonyms |

manganese chloride manganese chloride, 52Mn-labeled manganese chloride, diammoniate manganese chloride, dihydrate manganese chloride, hexaammoniate manganese chloride, hexahydrate manganese chloride, monoammoniate manganese chloride, tetrahydrate manganese dichloride manganous chloride MnCl2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)